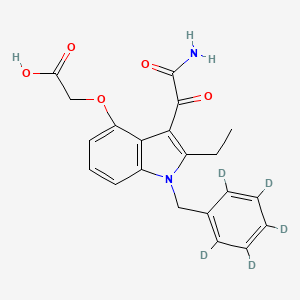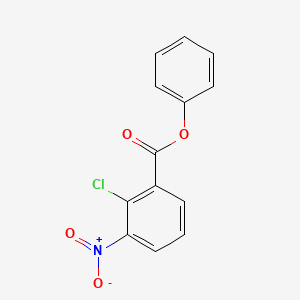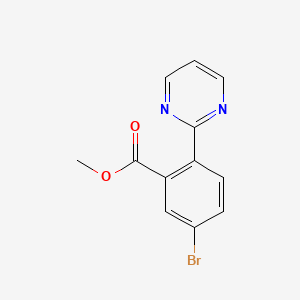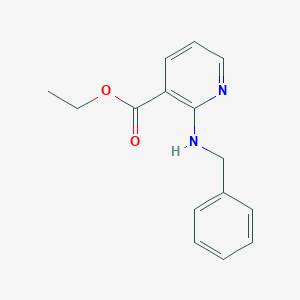
Varespladib-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Varespladib-d5 is a deuterated form of Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2). This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and snakebite envenomation .
Métodos De Preparación
The synthesis of Varespladib-d5 involves several steps, starting with 4-oxyindole as the starting material. The process includes protecting the N atom with phenylsulfonyl, introducing an acetyl group to the site 2 of indole, reducing and deprotecting to obtain 2-ethyl-4-oxyindole, and finally acylating the site 3 of the indole with oxalyl chloride followed by ammonolysis . The reaction conditions are mild, and the process is cost-effective with high yield .
Análisis De Reacciones Químicas
Varespladib-d5 primarily undergoes inhibition reactions with secretory phospholipase A2 (sPLA2). It does not significantly affect other enzymatic activities such as caseinolytic and esterasic activities . The compound is known to inhibit the enzymatic, coagulant, and haemorrhagic activities of snake venom . Common reagents used in these reactions include various buffers and substrates specific to the enzymatic assays .
Aplicaciones Científicas De Investigación
Varespladib-d5 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phospholipase A2 inhibitors.
Biology: The compound is utilized in research focusing on the inhibition of inflammatory pathways.
Medicine: This compound is being investigated for its potential to treat acute coronary syndrome and other inflammatory diseases. .
Mecanismo De Acción
Varespladib-d5 exerts its effects by inhibiting the activity of secretory phospholipase A2 (sPLA2), including groups IIA, V, and X . This inhibition disrupts the first step of the arachidonic acid pathway, which is crucial in the inflammatory response . By blocking sPLA2, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Varespladib-d5 is unique in its potent inhibition of sPLA2 compared to other similar compounds. Some similar compounds include:
Methyl-varespladib: An orally bioavailable prodrug of Varespladib, also used for inhibiting sPLA2.
Marimastat: Another inhibitor used in combination with Varespladib for enhanced protection against snake venom.
This compound stands out due to its high specificity and efficacy in inhibiting sPLA2, making it a valuable compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C21H20N2O5 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[2-ethyl-3-oxamoyl-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]indol-4-yl]oxyacetic acid |
InChI |
InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)/i3D,4D,5D,7D,8D |
Clave InChI |
BHLXTPHDSZUFHR-LOOCXSPQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C3=C(C(=CC=C3)OCC(=O)O)C(=C2CC)C(=O)C(=O)N)[2H])[2H] |
SMILES canónico |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)

![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)



